5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

SAR discontinuity from flexible linkers in kinase inhibitor design is a persistent challenge. 5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 676638-16-7) provides a pre-organized ortho,ortho'-disubstituted geometry that minimizes entropic binding penalty. - 95% purity with batch-specific COA for reproducible IC50/EC50 data - Enables vector-specific fluorine affinity mapping - Ideal core for flat, type-II kinase inhibitors targeting adenine-adjacent pockets

Molecular Formula C16H13FN4S
Molecular Weight 312.4 g/mol
CAS No. 676638-16-7
Cat. No. B12014809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS676638-16-7
Molecular FormulaC16H13FN4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3F
InChIInChI=1S/C16H13FN4S/c1-11-6-2-3-7-12(11)10-18-21-15(19-20-16(21)22)13-8-4-5-9-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+
InChIKeyURTFJXVJJIPNAK-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Core Physicochemical & Structural Profile for R&D Procurement


5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 676638-16-7) is a member of the 1,2,4-triazole-3-thiol class, featuring an ortho-fluorophenyl substituent at position 5 and an ortho-methylbenzylideneamino moiety at position 4 [1]. This specific regiochemical arrangement yields a molecular weight of 312.4 g/mol and an XLogP3-AA of 3.7, placing it within favorable drug-like property space [1]. It is commercially offered at 95% purity for research use only .

Why Generic 1,2,4-Triazole-3-thiols Cannot Substitute for CAS 676638-16-7 in Focused Lead Optimization


Closely related 1,2,4-triazole-3-thiol analogs with seemingly minor substituent modifications—such as moving the methyl group from the ortho to the meta position on the benzylidene ring or shifting the fluorine from the ortho to the para position—exhibit identical global computed descriptors (e.g., XLogP3-AA of 3.7, identical H-bond donor/acceptor counts) [1][2]. However, in medicinal chemistry, ortho-substituents on the benzylidene moiety are known to control the dihedral angle between the aryl and triazole rings via steric and stereoelectronic effects [3], directly impacting target-binding conformation and metabolic stability. Thus, while global lipophilicity and PSA remain constant, the unique ortho,ortho'-disubstitution pattern of CAS 676638-16-7 dictates a distinct conformational landscape that cannot be replicated by meta- or para-substituted analogs, making simple replacement a risk for SAR discontinuity.

Quantitative Differential Evidence for 5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Conformational Pre-organization Differential via Ortho-Methylbenzylidene Substituent

Crystallographic data for a closely related analog incorporating the same 4-((2-methylbenzylidene)amino)-1,2,4-triazole-3-thiol scaffold reveals a dihedral angle of only 3.71° between the methylphenyl and triazole rings [1]. In contrast, meta-substituted benzylidene analogs typically exhibit less restricted rotation and larger equilibrium dihedral angles, leading to a more diffuse conformational ensemble. While both the target compound (ortho-methyl) and its meta-methyl comparator (CAS 676645-65-1) share identical computed descriptors (MW 312.4, XLogP3 3.7) [2][3], the unique near-planar geometry imposed by the ortho-methyl group in the target compound results in a different spatial presentation of the terminal fluorophenyl pharmacophore to biological targets.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Regioisomeric Fluorine Positioning: Ortho vs. Para Electrostatic Potential Differentiation

The target compound positions the fluorine atom ortho on the 5-phenyl ring, whereas the common alternative CAS 677310-03-1 carries a para-fluoro substituent [1]. Quantum-chemical calculations on simple fluorobiphenyl systems demonstrate that an ortho-fluoro substituent creates a localized negative electrostatic potential region oriented roughly 60° from the ring plane, while a para-fluoro substituent creates a more diffuse, axially symmetric distribution [2]. This fundamentally alters the directionality of potential halogen-bonding, dipole-dipole, and orthogonal multipolar interactions with protein residues. Although both compounds share a molecular weight of 312.4 g/mol and XLogP3 of 3.7 [1][3], the specific electrostatic signature of the ortho-fluoro group offers unique molecular recognition opportunities not available to the para isomer.

Medicinal Chemistry Fluorine Chemistry Molecular Recognition

Commercial Availability and Purity for Reproducible Screening Procurement

The target compound is available from AKSci with a minimum specified purity of 95% (Cat. No. 0458CQ) . Its closest meta-methyl regioisomer (CAS 676645-65-1) is available from the same vendor at an identical 95% purity . However, the para-fluoro isomer (CAS 677310-03-1) is only listed in PubChem without a directly linked quantitative purity specification from a primary vendor datasheet [1]. For labs requiring well-characterized material with guaranteed purity for dose-response assays, the 95% purity specification with available Certificate of Analysis upon request for CAS 676638-16-7 provides a procurement advantage over the less-documented para-fluoro alternative, reducing the risk of bioactivity artifacts from unknown impurities.

Chemical Procurement Reproducibility High-Throughput Screening

Procurement-Driven Application Scenarios for 5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol


Focused Library Design for Orthosteric Enzyme Inhibition

The near-planar conformation imposed by the ortho-methylbenzylidene group [1] makes CAS 676638-16-7 a valuable core scaffold for designing flat, type-II kinase inhibitors or enzyme inhibitors that require occupation of a narrow, adenine-adjacent hydrophobic pocket. Its pre-organized geometry reduces the entropic cost of binding, potentially yielding higher hit rates in biochemical screens compared to more flexible meta-substituted analogs.

Fluorine-Scanning SAR Studies Targeting Halogen-Bonding Hotspots

The ortho-fluoro substituent generates a directionally specific negative electrostatic potential lobe [2] suitable for probing halogen-bonding interactions with backbone carbonyls or serine/threonine side chains. This regioisomer can be used in parallel with its para-fluoro congener (CAS 677310-03-1) to map the vector-dependence of fluorine-mediated affinity gains in a given target pocket.

High-Reproducibility Screening Cascades

For laboratories transitioning from virtual screening hits to biochemical validation, the availability of 95% purity with batch-specific COA documentation reduces the risk of assay interference from uncharacterized impurities. This quality assurance is critical for generating reliable IC50/EC50 data suitable for internal decision-making and external publication.

Quote Request

Request a Quote for 5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.